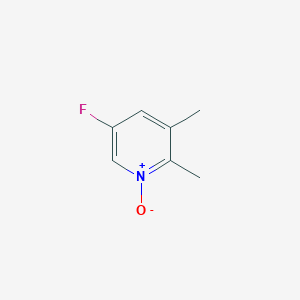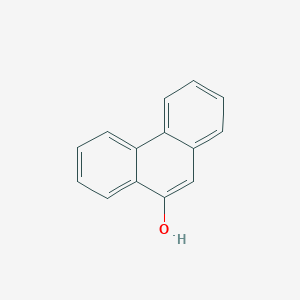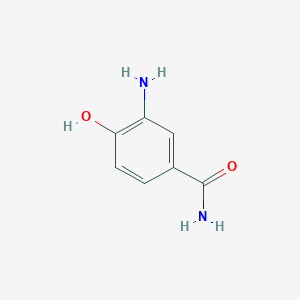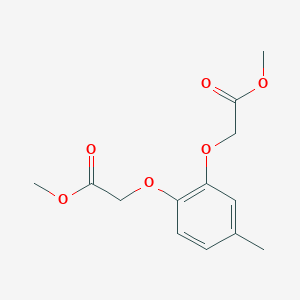
Cimetidine hydrochloride
Overview
Description
Cimetidine Hydrochloride is a histamine H2 receptor antagonist primarily used to inhibit stomach acid production. It is widely used in the treatment of conditions such as gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome .
Mechanism of Action
Target of Action
Cimetidine hydrochloride primarily targets the histamine H2 receptors located on the basolateral membrane of the gastric parietal cells . These receptors play a crucial role in the secretion of gastric acid, which is essential for digestion .
Mode of Action
This compound acts as a competitive inhibitor of histamine at the histamine H2 receptors . By binding to these receptors, it blocks the effects of histamine, a compound that stimulates gastric acid secretion . This inhibition results in reduced gastric acid secretion, leading to a decrease in gastric volume and acidity .
Biochemical Pathways
This compound affects the biochemical pathway of gastric acid secretion. It inhibits the secretion of gastric acid, as well as pepsin and gastrins output . Additionally, it blocks the activity of cytochrome P-450, which might explain proposals for its use in neoadjuvant therapy .
Pharmacokinetics
The pharmacokinetic properties of this compound include its absorption, distribution, metabolism, and excretion (ADME). It has a bioavailability of 60-70%, indicating that a significant proportion of the drug reaches systemic circulation when administered orally . It is metabolized in the liver, and its metabolites include cimetidine sulfoxide and hydroxycimetidine . The drug has an elimination half-life of approximately 123 minutes, or about 2 hours . These properties impact the drug’s bioavailability and therapeutic effectiveness.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of gastric acid secretion. By inhibiting the action of histamine on H2 receptors, it decreases the volume and acidity of gastric secretions . This leads to relief from conditions like gastroesophageal reflux disease (GERD), peptic ulcer disease, and indigestion .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, lifestyle changes such as stress reduction programs, stopping smoking, limiting alcohol, and diet changes (such as avoiding caffeine and spicy foods) may increase the effectiveness of this medication . Furthermore, the drug’s effectiveness can be influenced by the presence of other drugs in the system due to its interaction with the hepatic CYP450 enzyme system .
Biochemical Analysis
Biochemical Properties
Cimetidine hydrochloride has a range of pharmacological actions. It inhibits gastric acid secretion, as well as pepsin and gastrins output . It also blocks the activity of cytochrome P-450, which might explain proposals for use in neoadjuvant therapy .
Cellular Effects
This compound binds to an H2-receptor located on the basolateral membrane of the gastric parietal cell, blocking histamine effects . This competitive inhibition results in reduced gastric acid secretion and a reduction in gastric volume and acidity .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the H2-receptor on the gastric parietal cell, which competitively inhibits the action of histamine . This leads to a decrease in gastric acid secretion, as well as a decrease in pepsin and gastrins output .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have a half-life of approximately 2 hours . Its effects on gastric acid secretion, pepsin and gastrins output are consistent over time .
Dosage Effects in Animal Models
In animal models, toxic doses of this compound are associated with respiratory failure and tachycardia . These effects can be controlled by assisted respiration and the administration of a beta-blocker .
Metabolic Pathways
This compound is metabolized in the liver . Its metabolites represent 25 to 40% of the total elimination, with one major metabolite (cimetidine sulfoxide; 10-15%) and one minor metabolite (hydroxymethyl cimetidine; 4%) .
Transport and Distribution
This compound is distributed extensively into kidney, lung, and muscle tissues . It is also distributed into the cerebrospinal fluid at a ratio of 0.1 to 0.2 compared with plasma .
Subcellular Localization
Given its mechanism of action, it is likely to be localized at the cell membrane where the H2 receptors are located .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cimetidine Hydrochloride involves several key steps:
Condensation Reaction: 2-(4-methylimidazol-4-yl)methylthioethylamine hydrochloride is condensed with carbon disulfide (CS2) in the presence of a base and a desulfurization reagent to form an intermediate.
Reaction with Monomethylamine: The intermediate is then reacted with monomethylamine to produce another intermediate.
Amination with Cyanamide: Finally, the intermediate is aminated with cyanamide in the presence of a desulfurization reagent to yield Cimetidine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions: Cimetidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cimetidine sulfoxide.
Reduction: Reduction reactions can convert it back to its original form.
Substitution: It can undergo substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or other peroxides.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogenating agents or nucleophiles.
Major Products:
Cimetidine Sulfoxide: Formed through oxidation.
Hydroxycimetidine: Another product formed through specific reactions.
Scientific Research Applications
Cimetidine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Studied for its effects on histamine receptors and cellular processes.
Medicine: Extensively used in clinical trials and studies related to gastrointestinal disorders.
Industry: Utilized in the production of pharmaceuticals and as a standard in quality control.
Comparison with Similar Compounds
Ranitidine: Another H2 receptor antagonist with a similar mechanism of action.
Famotidine: Known for its longer duration of action compared to Cimetidine.
Nizatidine: Similar in function but with different pharmacokinetic properties.
Uniqueness: Cimetidine Hydrochloride was the first H2 receptor antagonist to be widely used clinically. It has a unique structure that allows it to inhibit cytochrome P-450 enzymes, which is not a common feature among similar compounds .
Properties
IUPAC Name |
1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine;hydron;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N6S.ClH/c1-8-9(16-7-15-8)5-17-4-3-13-10(12-2)14-6-11;/h7H,3-5H2,1-2H3,(H,15,16)(H2,12,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHCNBWLPSXHBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].CC1=C(N=CN1)CSCCNC(=NC)NC#N.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cimetidine hydrochloride exert its therapeutic effect?
A: this compound acts as a histamine H2-receptor antagonist. [] It competitively inhibits the action of histamine at the H2 receptors, primarily those found on the parietal cells of the stomach. [] This inhibition reduces both basal and stimulated gastric acid secretion, offering relief from conditions like peptic ulcers and gastroesophageal reflux disease. []
Q2: What is the molecular formula and weight of this compound?
A: this compound is represented by the molecular formula C10H16N6S ⋅ HCl and has a molecular weight of 288.8 g/mol. []
Q3: Is this compound compatible with common intravenous solutions?
A: this compound exhibits excellent stability in various intravenous infusion fluids like 5% dextrose injection and 0.9% sodium chloride injection for at least one week at room temperature. [, ]
Q4: Can this compound be admixed with other drugs in intravenous solutions?
A: While generally stable, this compound can exhibit incompatibility with certain drugs. For instance, combining it with amphotericin B, cefamandole nafate, cefazolin sodium, or cephalothin sodium can lead to precipitation. [] The concentration of this compound also influences its compatibility. []
Q5: Can this compound be frozen and thawed for later administration?
A: this compound admixtures demonstrate stability after freezing for up to 30 days and remain stable for at least eight days after thawing when refrigerated. [] Furthermore, microwave thawing does not negatively affect the stability of cimetidine in 5% dextrose or 0.9% sodium chloride injection. []
Q6: How does this compound interact with total nutrient admixtures?
A: this compound at concentrations up to 1800 mg per 1500 mL remains stable in a total nutrient admixture containing amino acid injection, dextrose injection, and intravenous fat emulsion for at least 24 hours at room temperature. []
Q7: Does the research indicate any catalytic properties of this compound?
A7: The provided research focuses on the pharmaceutical applications of this compound as an H2-receptor antagonist. There is no mention of its use as a catalyst.
Q8: Have computational methods been used to study this compound?
A: Yes, the crystal structure of anhydrous this compound has been determined using powder X-ray diffraction data and validated by comparing calculated and experimental solid-state 13C NMR data. []
Q9: Does modifying the structure of this compound affect its activity?
A9: The provided research primarily focuses on the stability and compatibility of this compound. There is no direct discussion on how structural modifications impact its activity.
Q10: What is the stability of oral this compound liquid formulations?
A: Oral liquid this compound formulations repackaged in polypropylene oral syringes or glass vials demonstrate stability at 4 °C and 25 °C for 180 days, retaining over 90% potency. []
Q11: How is this compound metabolized in the body?
A: While the provided research doesn't delve into specific metabolic pathways, it highlights that this compound can inhibit certain cytochrome P450 (CYP) enzymes, particularly CYP2C6 and CYP2C11 in rats. [] This inhibition can potentially alter the metabolism of other drugs metabolized by these enzymes.
Q12: How does this compound affect ethanol elimination?
A: this compound can slightly increase peak plasma ethanol levels and the area under the ethanol concentration-time curve, suggesting a small but measurable impact on ethanol handling in humans. []
Q13: Does this compound exhibit any immunomodulatory effects?
A: Research suggests that this compound may reverse in vivo anergy (a state of immune unresponsiveness) in patients with squamous cell carcinoma of the head and neck. [] This effect might be linked to the drug's potential to modulate histamine-mediated immune suppression. []
Q14: Does the research mention any resistance mechanisms to this compound?
A14: The provided research primarily focuses on compatibility, stability, and some pharmacokinetic aspects of this compound. There is no discussion on specific resistance mechanisms.
Q15: Are there any safety concerns associated with long-term this compound use?
A15: The provided research does not specifically address long-term safety concerns. It primarily focuses on short-term stability and compatibility aspects.
A15: The provided research primarily focuses on the stability, compatibility, and some pharmacokinetic aspects of this compound. These areas are not directly addressed in the research provided.
Q16: Does this compound interact with any drug transporters?
A16: While not explicitly stated in the research, cimetidine is known to interact with certain drug transporters, particularly those in the liver and kidneys, which can potentially influence its own elimination and that of other co-administered drugs.
Q17: Can this compound affect the activity of drug-metabolizing enzymes?
A: Yes, this compound has been shown to inhibit certain cytochrome P450 enzymes, especially CYP2C6 and CYP2C11, which are involved in the metabolism of various drugs. [] This inhibition can lead to increased plasma concentrations and potential toxicity of drugs metabolized by these enzymes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2R,3S,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxypropanoic acid](/img/structure/B47576.png)
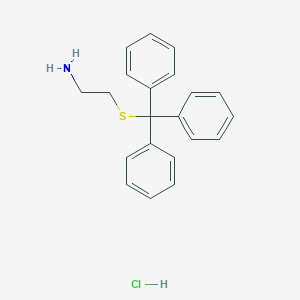
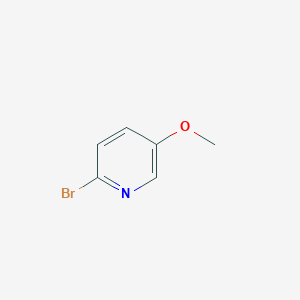
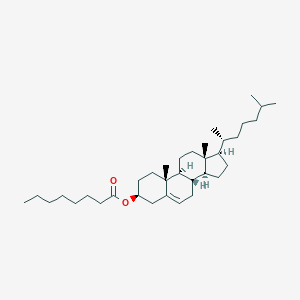
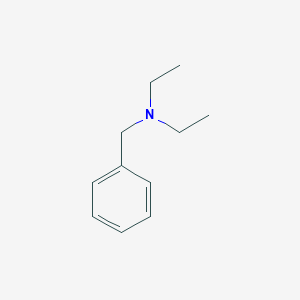
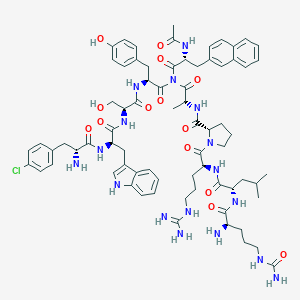
![Benzamide, N-[4-[(phenylsulfonyl)imino]-2,5-cyclohexadien-1-ylidene]-](/img/structure/B47591.png)
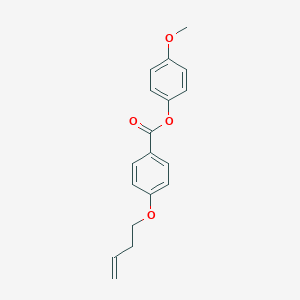
![Ethane-1,2-diol;4-[(4-hydroxyphenyl)methyl]phenol;prop-2-enoic acid](/img/structure/B47596.png)

